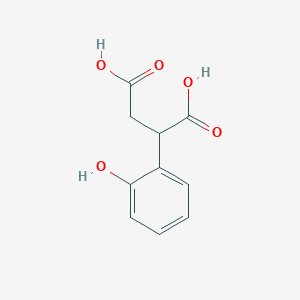

2-(2-Hydroxyphenyl)succinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of succinic acid derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of deuterium-labelled 2-(1-methylalkyl)succinic acids is described, which involves alkylation, Krapcho decarboxylation with D2O, and hydrolysis reactions . Similarly, the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives is achieved through a one-pot reaction involving aromatic amines and diethyl malonate . These methods could potentially be adapted for the synthesis of 2-(2-Hydroxyphenyl)succinic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of succinic acid derivatives is often confirmed using various spectroscopic techniques such as mass spectrometry, IR, NMR, and sometimes X-ray structure analysis . These techniques would be essential in determining the structure of 2-(2-Hydroxyphenyl)succinic acid, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

Succinic acid derivatives can undergo a variety of chemical reactions. For example, an unexpected rearrangement reaction was observed during the identification of 2-(2'-octenyl) succinic acid in urine samples . This indicates that succinic acid derivatives can participate in complex reactions, which could be relevant when considering the reactivity of 2-(2-Hydroxyphenyl)succinic acid in biological systems or synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of succinic acid derivatives are influenced by their molecular structure. For instance, the synthesis of tris(2-hydroxyethyl)ammonium salts of succinic acid reveals the role of interionic electrostatic interactions in structure stabilization . These interactions could also play a role in the properties of 2-(2-Hydroxyphenyl)succinic acid, affecting its solubility, melting point, and reactivity. Additionally, the efficient biosynthesis of high-value succinic acid using a multienzyme cascade and whole-cell catalysis demonstrates the potential for biotechnological production and application of succinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

2-(2-Hydroxyphenyl)succinic acid has been explored in the field of polymer chemistry. A study by Short et al. (2018) utilized succinic acid as a precursor for synthesizing aromatic monomers like 2,5-dihydroxyterephthalic acid. These monomers were then used to generate a series of copolymers with varying properties, particularly in terms of glass transition temperatures (Short et al., 2018).

Metabolic Pathways in Microorganisms

Research by Burlingame and Chapman (1983) demonstrated that Escherichia coli can utilize aromatic acids, including variants of phenylpropionic acid (related to 2-(2-Hydroxyphenyl)succinic acid), as sole carbon sources for growth. This study sheds light on the metabolic pathways involved in the conversion of these acids into other compounds like succinic acid (Burlingame & Chapman, 1983).

Wirkmechanismus

Target of Action

It’s worth noting that succinic acid, a component of this compound, is an essential component of the krebs or citric acid cycle . Therefore, it’s plausible that 2-(2-Hydroxyphenyl)succinic acid may interact with enzymes or proteins involved in this metabolic pathway.

Mode of Action

Succinic acid, a part of this compound, serves as an electron donor in the production of fumaric acid and fadh2 in the krebs cycle . This suggests that 2-(2-Hydroxyphenyl)succinic acid might interact with its targets in a similar manner, contributing to energy production within cells.

Biochemical Pathways

Succinic acid, a component of 2-(2-Hydroxyphenyl)succinic acid, plays a crucial role in the Krebs cycle, a central metabolic pathway involved in cellular respiration . In this cycle, succinic acid is converted into fumaric acid, producing FADH2, which is then used in the electron transport chain to generate ATP, the cell’s main energy currency .

Pharmacokinetics

Succinic acid is known to be water-soluble and can be metabolized in the body via the Krebs cycle .

Result of Action

Considering the role of succinic acid in the krebs cycle, it’s plausible that 2-(2-hydroxyphenyl)succinic acid might contribute to energy production within cells .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7,11H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHNNMHVDJWLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284580 | |

| Record name | 2-(2-hydroxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73923-83-8 | |

| Record name | NSC37765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

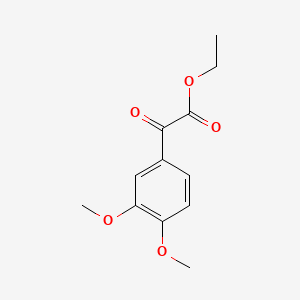

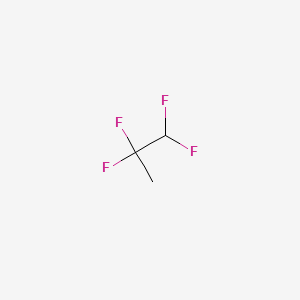

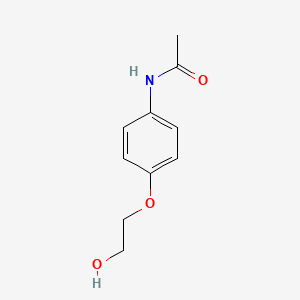

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)